2-Bromo-6-(trifluoromethyl)nicotinaldehyde

Description

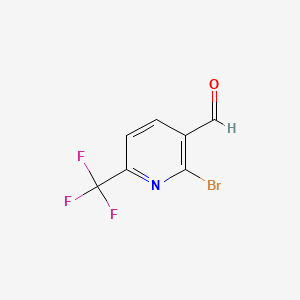

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPYNUKRQBNFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670553 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192263-89-0 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-(trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(trifluoromethyl)nicotinaldehyde is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a bromine atom, a trifluoromethyl group, and an aldehyde, offers multiple reactive sites for the construction of complex molecular architectures. The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The bromo and aldehyde functionalities serve as versatile handles for a variety of chemical transformations, including cross-coupling reactions and nucleophilic additions.

This technical guide provides a comprehensive overview of the known properties, synthetic methodologies, and potential applications of this compound, consolidating available data to support its use in research and development.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively available in peer-reviewed literature. The following tables summarize available and predicted data to guide its handling and characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1192263-89-0 | [1] |

| Molecular Formula | C₇H₃BrF₃NO | [2] |

| Molecular Weight | 254.01 g/mol | |

| Appearance | Clear orange/brown liquid | [2] |

| Purity | >85% - >95% (Commercially available) | [2] |

| Boiling Point | 245.8 ± 40.0 °C (Predicted) | |

| Density | 1.763 ± 0.06 g/cm³ (Predicted) | |

| Storage | Ambient Temperature |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | The spectrum is expected to show signals for the aldehyde proton (highly deshielded, ~10 ppm) and two aromatic protons on the pyridine ring. |

| ¹³C NMR | The spectrum will likely display signals for the carbonyl carbon (~190 ppm), the trifluoromethyl carbon (a quartet), and the carbon atoms of the pyridine ring. |

| IR (Infrared) | Characteristic peaks are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-F stretches of the trifluoromethyl group, and C=N/C=C stretches of the pyridine ring. |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (M+ and M+2 peaks in approximately a 1:1 ratio). |

Synthesis and Reactivity

Generalized Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Key Reactions and Experimental Protocols

This compound is a versatile substrate for various organic reactions, primarily leveraging the reactivity of the bromo and aldehyde groups.

The bromine atom on the pyridine ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents.

Experimental Protocol (Generalized):

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos).

-

Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water (e.g., dioxane/water, toluene/water).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

The C-Br bond can also participate in Buchwald-Hartwig amination reactions to introduce various amine functionalities, which are common in bioactive molecules.

Experimental Protocol (Generalized):

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a suitable base (e.g., NaOt-Bu, K₃PO₄), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃/BINAP).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed.

-

Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract the product, and purify by chromatography.

Caption: Workflow for Buchwald-Hartwig amination.

Applications in Drug Discovery and Development

The 2-substituted-6-(trifluoromethyl)pyridine scaffold is a valuable pharmacophore in modern drug discovery. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding interactions. The aldehyde and bromo functionalities of the title compound allow for its incorporation into a variety of molecular frameworks targeting different biological pathways.

While specific examples detailing the use of this compound in drug development are not prevalent in the public domain, its structural motifs are found in molecules targeting a range of diseases. For instance, substituted pyridines are core components of many kinase inhibitors, which are crucial in cancer therapy.

Potential Role in Kinase Inhibitor Synthesis

The pyridine core can act as a hinge-binding motif in the ATP-binding pocket of kinases. The versatility of this compound allows for the synthesis of libraries of compounds for screening against various kinase targets.

Caption: Logical workflow for the synthesis and screening of kinase inhibitors.

Safety and Handling

Based on available safety data for this and similar compounds, this compound should be handled with care in a well-ventilated fume hood.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. While comprehensive experimental data is still emerging, its potential for the construction of complex, biologically active molecules is clear. This guide provides a foundational understanding of its properties and reactivity, offering a starting point for researchers to utilize this compound in their synthetic endeavors. As with any chemical, proper safety precautions should be strictly followed.

References

"2-Bromo-6-(trifluoromethyl)nicotinaldehyde" CAS number

An In-depth Technical Guide to 2-Bromo-6-(trifluoromethyl)nicotinaldehyde

CAS Number: 1192263-89-0

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₃BrF₃NO. Below is a summary of its key physical and chemical properties.

| Property | Value |

| CAS Number | 1192263-89-0 |

| Molecular Formula | C₇H₃BrF₃NO |

| Molecular Weight | 254.01 g/mol |

| Appearance | Not explicitly stated in publicly available data |

| Boiling Point | Predicted: 245.8 ± 40.0 °C[1] |

| Density | Predicted: 1.763 ± 0.06 g/cm³[1] |

| Purity | Commercially available with ≥85% purity[2] |

| Synonyms | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 2-Bromo-3-formyl-6-(trifluoromethyl)pyridine[2] |

Synthesis and Experimental Protocols

A plausible synthetic route, adapted from general procedures for the formylation of aryl halides, is outlined below. This should be considered a starting point for experimental optimization.

Hypothetical Synthetic Workflow:

Figure 1: Hypothetical synthetic workflow for this compound.

General Experimental Protocol (Adapted from similar syntheses):

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-bromo-6-(trifluoromethyl)pyridine dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the low temperature. Stir the mixture for a specified time to ensure complete lithiation.

-

Formylation: Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Potential Applications

The chemical structure of this compound suggests its utility as a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic molecules. The presence of three key functional groups—a bromine atom, a trifluoromethyl group, and an aldehyde—allows for a range of chemical transformations.

Key Reaction Types:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group activates the C-Br bond towards substitution by various nucleophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as a handle for common cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.

-

Aldehyde Chemistry: The aldehyde group can undergo a wide array of reactions, including reductive amination, Wittig reactions, and condensations to form Schiff bases, imines, and other derivatives.

Potential Applications in Drug Discovery:

Pyridine scaffolds are prevalent in many pharmaceuticals. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, this compound is a promising starting material for the synthesis of novel therapeutic agents.

Logical Relationship of Functional Group Reactivity:

References

"2-Bromo-6-(trifluoromethyl)nicotinaldehyde" molecular weight

An In-depth Technical Guide on 2-Bromo-6-(trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides key technical data for the chemical compound this compound, a reagent often utilized in synthetic organic chemistry and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are critical for its application in experimental settings, influencing factors such as solubility, reactivity, and analytical characterization.

| Property | Value |

| Molecular Formula | C₇H₃BrF₃NO[1][2][3] |

| Molecular Weight | 254.00 g/mol [1][4] |

| CAS Number | 1192263-89-0[2][3] |

| Appearance | Clear orange/brown liquid[4] |

| Purity | ≥85% (typical)[4] |

Experimental Protocols

Detailed experimental protocols involving this compound are highly dependent on the specific reaction or application. Researchers should refer to relevant literature for specific methodologies. General considerations include:

-

Handling: Due to its chemical nature, standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed. Work should be conducted in a well-ventilated fume hood.

-

Solubility: Solubility testing in a range of organic solvents is recommended to determine the optimal solvent system for a given reaction.

-

Reaction Conditions: As a halogenated pyridine derivative, this compound is susceptible to nucleophilic substitution and can participate in various coupling reactions. Reaction conditions (temperature, catalyst, base, and solvent) should be optimized for the desired transformation.

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the compound's chemical structure and its fundamental calculated properties.

Caption: Relationship between the chemical entity and its key identifiers.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-6-(trifluoromethyl)nicotinaldehyde, a key building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the commercially available 2-Amino-6-(trifluoromethyl)pyridine. This guide details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to facilitate its application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through two sequential reactions:

-

Sandmeyer Reaction: Conversion of the amino group of 2-Amino-6-(trifluoromethyl)pyridine to a bromo group to yield the intermediate, 2-Bromo-6-(trifluoromethyl)pyridine.

-

Formylation via Lithium-Halogen Exchange: Introduction of the aldehyde functionality at the 3-position of the pyridine ring through a lithium-halogen exchange followed by quenching with a formylating agent.

Caption: Overall synthetic workflow for this compound.

Physicochemical Properties

The key physicochemical properties of the starting material, intermediate, and final product are summarized in the table below for easy reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Amino-6-(trifluoromethyl)pyridine | 34486-24-3 | C₆H₅F₃N₂ | 162.11 | White to off-white solid | 85-89 |

| 2-Bromo-6-(trifluoromethyl)pyridine | 189278-27-1 | C₆H₃BrF₃N | 225.99 | Solid | 48-52 |

| This compound | 1192263-89-0 | C₇H₃BrF₃NO | 254.01 | Clear orange/brown liquid[1] | Not available |

Experimental Protocols

The following sections provide detailed experimental protocols for each step of the synthesis. While these protocols are based on established chemical principles and analogous reactions, optimization may be required to achieve optimal yields and purity.

Step 1: Synthesis of 2-Bromo-6-(trifluoromethyl)pyridine via Sandmeyer Reaction

This procedure describes the conversion of 2-Amino-6-(trifluoromethyl)pyridine to 2-Bromo-6-(trifluoromethyl)pyridine.

Reaction Scheme:

Caption: Sandmeyer reaction for the synthesis of the intermediate.

Methodology:

-

Diazotization:

-

In a round-bottom flask, dissolve 2-Amino-6-(trifluoromethyl)pyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1-2 hours, or until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

| Reagent | Molar Ratio | Key Parameters |

| 2-Amino-6-(trifluoromethyl)pyridine | 1.0 | Starting material |

| Hydrobromic Acid (48%) | Excess | Solvent and source of bromide ions |

| Sodium Nitrite | 1.1 | Diazotizing agent |

| Copper(I) Bromide | 1.2 | Catalyst for Sandmeyer reaction |

| Temperature | 0 °C to 60 °C | Critical for diazonium salt stability and reaction progression |

| Reaction Time | 2-3 hours | Monitor by TLC for completion |

Step 2: Synthesis of this compound via Formylation

This protocol details the formylation of 2-Bromo-6-(trifluoromethyl)pyridine to yield the final product.

Reaction Scheme:

Caption: Formylation of the intermediate to the final product.

Methodology:

-

Lithium-Halogen Exchange and Formylation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Bromo-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

-

| Reagent | Molar Ratio | Key Parameters |

| 2-Bromo-6-(trifluoromethyl)pyridine | 1.0 | Starting material |

| n-Butyllithium (n-BuLi) | 1.1 | For lithium-halogen exchange |

| N,N-Dimethylformamide (DMF) | 1.5 | Formylating agent |

| Temperature | -78 °C to RT | Crucial for the stability of the organolithium intermediate |

| Reaction Time | 3-4 hours | Monitor by TLC for completion |

Mandatory Visualizations

The following diagrams provide a visual representation of the key experimental workflows.

Caption: Experimental workflow for the Sandmeyer reaction.

Caption: Experimental workflow for the formylation reaction.

Concluding Remarks

This technical guide outlines a robust and feasible synthetic route for this compound. The commercial availability of the starting material and the application of well-established reaction classes make this pathway accessible for laboratory-scale synthesis. Researchers and drug development professionals can utilize this guide as a foundational resource for the preparation of this valuable synthetic intermediate. It is important to note that all chemical syntheses should be conducted with appropriate safety precautions in a well-ventilated fume hood, and all reagents should be handled with care according to their respective safety data sheets.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific mechanism of action, biological targets, or quantitative pharmacological data for 2-Bromo-6-(trifluoromethyl)nicotinaldehyde. This technical guide, therefore, presents a hypothetical framework based on the compound's structural features and the known activities of analogous molecules. The proposed mechanisms, experimental protocols, and data are intended to serve as a foundational resource to stimulate and guide future research into this compound.

Executive Summary

This compound is a substituted pyridine derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive compounds. The presence of a bromine atom, a trifluoromethyl group, and an aldehyde functional group suggests that this molecule could engage in various biological interactions, potentially acting as an inhibitor of key enzymes or a modulator of signaling pathways. This guide explores a hypothetical mechanism of action centered on the plausible inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, drawing parallels with structurally related nicotinamide mimics. Furthermore, we outline a comprehensive experimental strategy to elucidate its true biological function, complete with detailed protocols and data representation.

Hypothetical Mechanism of Action: PARP Inhibition

The core structure of this compound shares similarities with nicotinamide, the endogenous substrate for PARP enzymes. PARPs play a crucial role in DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy. We hypothesize that this compound may act as a competitive inhibitor at the nicotinamide-binding pocket of PARP enzymes.

Key Structural Features Supporting this Hypothesis:

-

Pyridine Ring: Mimics the core of the nicotinamide moiety.

-

Aldehyde Group: Can form hydrogen bonds and other interactions within the active site.

-

Trifluoromethyl Group: A strong electron-withdrawing group that can enhance binding affinity and improve metabolic stability.

-

Bromo Group: Can serve as a handle for further chemical modification or contribute to binding through halogen bonding.

Proposed Signaling Pathway

The proposed mechanism involves the inhibition of PARP1, a key enzyme in the base excision repair (BER) pathway. By inhibiting PARP1, the compound would disrupt the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and ultimately, synthetic lethality in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).

Caption: Hypothetical signaling pathway of PARP1 inhibition.

Proposed Experimental Protocols

To investigate the hypothetical mechanism of action, a systematic experimental workflow is proposed. This workflow encompasses initial screening, target validation, and cellular activity assessment.

Experimental Workflow

The proposed workflow begins with a high-throughput screening to identify potential enzymatic targets, followed by more focused assays to validate the primary target and assess the compound's effect in a cellular context.

Caption: Proposed experimental workflow for mechanism of action studies.

Detailed Methodologies

3.2.1. In vitro PARP1 Enzymatic Assay

-

Principle: A colorimetric or fluorescent assay to measure the activity of recombinant human PARP1 enzyme.

-

Reagents: Recombinant human PARP1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a suitable substrate.

-

Procedure:

-

Add this compound at various concentrations to a 96-well plate.

-

Add PARP1 enzyme and activated DNA.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate at room temperature for 1 hour.

-

Stop the reaction and transfer the contents to a streptavidin-coated plate.

-

After washing, add streptavidin-HRP and then a colorimetric or fluorescent substrate.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

3.2.2. Cell-based PAR Formation Assay

-

Principle: An immunofluorescence-based assay to detect the formation of poly(ADP-ribose) (PAR) chains in cells following DNA damage.

-

Cell Lines: BRCA1-deficient (e.g., MDA-MB-436) and BRCA1-proficient (e.g., MDA-MB-231) breast cancer cell lines.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 1 hour.

-

Induce DNA damage with a DNA alkylating agent (e.g., MNNG).

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against PAR.

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Image the plate using a high-content imaging system.

-

Quantify the fluorescence intensity of PAR in the nucleus.

-

Hypothetical Quantitative Data

The following table summarizes the hypothetical data that could be generated from the proposed experiments, assuming the compound is a potent and selective PARP inhibitor.

| Parameter | Value | Assay |

| Biochemical Activity | ||

| PARP1 IC50 | 5 nM | In vitro enzymatic assay |

| PARP2 IC50 | 50 nM | In vitro enzymatic assay |

| Cellular Activity | ||

| PAR Formation EC50 | 20 nM | Cell-based PAR formation assay |

| Cell Viability GI50 (BRCA1-mutant) | 15 nM | CellTiter-Glo® Luminescent Cell Viability Assay |

| Cell Viability GI50 (BRCA1-wild-type) | >10 µM | CellTiter-Glo® Luminescent Cell Viability Assay |

| Biophysical Binding | ||

| PARP1 Kd | 8 nM | Surface Plasmon Resonance (SPR) |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a compelling rationale for investigating its potential as a PARP inhibitor. The proposed experimental workflow offers a clear path to test this hypothesis and uncover its biological activity. Should this hypothesis prove correct, further studies would be warranted to explore its pharmacokinetic properties, in vivo efficacy in relevant cancer models, and potential for therapeutic development. The exploration of this and other novel substituted pyridines is a promising avenue in the ongoing quest for new and effective targeted therapies.

An In-depth Technical Guide to the Reactivity of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde, a key building block in modern medicinal and agrochemical research. The presence of a bromine atom, an aldehyde functional group, and an electron-withdrawing trifluoromethyl group on the pyridine scaffold imparts a unique and versatile reactivity profile. This document details the principal reactions of this compound, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as transformations of the aldehyde moiety, primarily through reductive amination. While specific experimental data for this exact substrate is limited in publicly available literature, this guide extrapolates from the well-documented reactivity of analogous bromo-pyridyl aldehydes and provides detailed, adaptable experimental protocols for key transformations. All quantitative data for analogous systems is summarized for comparative purposes, and key reaction pathways are visualized.

Introduction

This compound, with CAS Number 1192263-89-0, is a strategically important synthetic intermediate. The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing the electrophilicity of the carbon bearing the bromine atom and thus facilitating various cross-coupling reactions. The aldehyde group serves as a versatile handle for the introduction of diverse functionalities, making this compound a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other therapeutic agents. This guide will explore the core reactivity of this molecule, providing researchers with the foundational knowledge to effectively utilize it in their synthetic endeavors.

Core Reactivity and Key Transformations

The reactivity of this compound is dominated by two key functional groups: the C2-bromine and the C4-aldehyde. The strong electron-withdrawing nature of the trifluoromethyl group at the C6 position enhances the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, making it an excellent substrate for such transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters. The electron-deficient nature of the pyridine ring in the title compound is expected to facilitate the oxidative addition of the palladium catalyst, a key step in the catalytic cycle.

Typical Reaction Conditions for Analogous Systems:

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Ligand | Catalyst choice can influence yield and reaction time. |

| Ligand (if applicable) | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands are often effective. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is crucial to avoid side reactions with the aldehyde. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common. |

| Temperature | 80 - 110 °C | Reaction temperature is dependent on the specific substrates and catalyst system. |

| Yield (Analogous Systems) | 75 - 95% | Yields are highly dependent on the specific boronic acid used. |

Experimental Protocol (General for Suzuki-Miyaura Coupling):

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., 4:1 Dioxane:Water).

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the synthesis of 2-alkynyl-6-(trifluoromethyl)nicotinaldehydes, which are valuable intermediates for further transformations. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Typical Reaction Conditions for Analogous Systems:

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Both Pd(0) and Pd(II) precatalysts are effective. |

| Copper(I) Co-catalyst | CuI | Typically used in catalytic amounts. |

| Base | Et₃N, DIPEA | The amine base often serves as the solvent or co-solvent. |

| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are crucial. |

| Temperature | Room temperature to 80 °C | Milder conditions are often sufficient. |

| Yield (Analogous Systems) | 70 - 90% | Yields can be high with a variety of terminal alkynes. |

Experimental Protocol (General for Sonogashira Coupling):

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) iodide (0.05 equiv.).

-

Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv.).

-

Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

-

Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

The Buchwald-Hartwig amination allows for the synthesis of 2-amino-6-(trifluoromethyl)nicotinaldehydes by coupling with a wide range of primary and secondary amines. The choice of ligand and base is critical for achieving high yields, especially given the presence of the aldehyde group.

Typical Reaction Conditions for Analogous Systems:

| Parameter | Condition | Notes |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) and Pd(II) sources are commonly used. |

| Ligand | BINAP, Xantphos, XPhos | Bulky, electron-rich phosphine ligands are generally preferred. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |

| Temperature | 80 - 120 °C | Higher temperatures are often necessary for less reactive amines. |

| Yield (Analogous Systems) | 60 - 90% | Yields are dependent on the amine coupling partner and reaction conditions. |

Experimental Protocol (General for Buchwald-Hartwig Amination):

-

In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Add anhydrous, degassed solvent (e.g., toluene).

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute with an organic solvent, filter through celite, and wash the filtrate with water and brine.

-

Dry, concentrate, and purify the product by column chromatography.

Reactivity of the Aldehyde Group

The aldehyde functionality at the 4-position is a key site for introducing further molecular diversity. Reductive amination is a particularly important transformation for this group.

Reductive amination provides a direct route to secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent. The trifluoromethyl group may slightly decrease the electrophilicity of the aldehyde carbon, but the reaction is generally expected to proceed efficiently.

Typical Reaction Conditions:

| Parameter | Condition | Notes |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Sodium triacetoxyborohydride is a mild and selective reagent for this transformation. |

| Amine | Primary or Secondary Amines | A wide variety of amines can be used. |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Aprotic solvents are typically used. |

| Temperature | Room temperature | The reaction is often carried out at ambient temperature. |

| Yield (Analogous Systems) | 70 - 95% | Yields are generally high. |

Experimental Protocol (General for Reductive Amination):

-

Dissolve this compound (1.0 equiv.) in an anhydrous solvent (e.g., DCM) under an inert atmosphere.

-

Add the desired primary or secondary amine (1.1-1.5 equiv.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1-2.2 equiv.).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

-

Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv.) portion-wise.

-

Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography.

Logical Experimental Workflow

A common synthetic strategy when utilizing this compound involves a sequential functionalization of the two reactive sites. Typically, the more robust cross-coupling reaction is performed first, followed by the transformation of the aldehyde. This approach avoids potential complications of the aldehyde group interfering with the cross-coupling catalyst or conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, substituted pyridine derivatives. Its reactivity is characterized by the facile transformation of the C-Br bond through various palladium-catalyzed cross-coupling reactions and the amenability of the aldehyde group to a range of modifications, most notably reductive amination. The strong electron-withdrawing effect of the trifluoromethyl group enhances the reactivity of the C-Br bond, making it an excellent substrate for modern synthetic methodologies. While direct, quantitative experimental data for this specific compound remains sparse in the literature, the protocols and reactivity trends outlined in this guide, based on closely related analogs, provide a solid foundation for researchers to design and execute their synthetic strategies. Further investigation into the specific reaction kinetics and optimization for this substrate will undoubtedly expand its utility in the fields of drug discovery and materials science.

Spectroscopic Profile of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromo-6-(trifluoromethyl)nicotinaldehyde, a key building block in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar molecules. Detailed, generalized experimental protocols for acquiring spectroscopic data are also provided to assist researchers in its characterization.

Physicochemical Properties

| Property | Value |

| CAS Number | 1192263-89-0 |

| Molecular Formula | C₇H₃BrF₃NO |

| Molecular Weight | 254.01 g/mol |

| Synonyms | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 2-Bromo-3-formyl-6-(trifluoromethyl)pyridine |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic and aldehyde regions. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the trifluoromethyl group, the aldehyde group, and the nitrogen atom within the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.4 | Doublet | 1H | Aromatic proton (H-4) |

| ~8.1 | Doublet | 1H | Aromatic proton (H-5) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to each carbon atom in the molecule. The presence of the trifluoromethyl group will result in a quartet for the carbon to which it is attached due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~189 | Aldehyde carbon (C=O) |

| ~152 (quartet) | Aromatic carbon (C-6) |

| ~150 | Aromatic carbon (C-2) |

| ~138 | Aromatic carbon (C-4) |

| ~133 | Aromatic carbon (C-3) |

| ~121 | Aromatic carbon (C-5) |

| ~121 (quartet) | Trifluoromethyl carbon (-CF₃) |

IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the aldehyde and vibrations of the substituted pyridine ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch (aldehyde) |

| ~3080 | Medium | C-H stretch (aromatic) |

| ~1580, 1550 | Medium-Strong | C=C and C=N stretches (pyridine ring) |

| ~1350 | Strong | C-F stretch (trifluoromethyl) |

| ~850 | Strong | C-Br stretch |

Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (EI), this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| m/z | Predicted Relative Abundance | Assignment |

| 253 | ~50% | [M]⁺ molecular ion (with ⁷⁹Br) |

| 255 | ~50% | [M+2]⁺ molecular ion (with ⁸¹Br) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

¹H NMR Parameters : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

¹³C NMR Parameters : Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and the acquisition of 1024 or more scans with proton decoupling.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare the sample as a thin film on a KBr plate or as a KBr pellet.

-

Data Acquisition : Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electron ionization or electrospray ionization).

-

Ionization : Ionize the sample in the gas phase.

-

Analysis : Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Interpretation : Analyze the mass-to-charge ratio (m/z) of the parent ion and the fragmentation pattern to confirm the molecular weight and structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to 2-Bromo-6-(trifluoromethyl)nicotinaldehyde as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde, a key building block in medicinal chemistry and materials science. This document outlines its chemical and physical properties, provides detailed synthetic and reactive protocols based on analogous compounds, and discusses its potential applications in drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 1192263-89-0, is a substituted pyridine derivative. The presence of a bromine atom, a trifluoromethyl group, and an aldehyde functionality makes it a versatile reagent for the synthesis of complex heterocyclic molecules.[1][2][3] The trifluoromethyl group, in particular, is a valuable moiety in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1192263-89-0 | [2][4] |

| Molecular Formula | C₇H₃BrF₃NO | [4] |

| Molecular Weight | 254.01 g/mol | [4] |

| Appearance | Clear orange/brown liquid | [5] |

| Purity | ≥85% | [5] |

| Boiling Point (Predicted) | 245.8 ± 40.0 °C | [1] |

| Density (Predicted) | 1.763 ± 0.06 g/cm³ | [1] |

| InChI Key | ASPYNUKRQBNFIT-UHFFFAOYSA-N | [4] |

| SMILES | O=C(C=C(Br)N=C(C(F)(F)F)C=C1)C1 |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.3 | s | -CHO |

| ~8.2 | d | Pyridine-H4 |

| ~7.9 | d | Pyridine-H5 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~188 | C=O (aldehyde) |

| ~155 (q, J ≈ 35 Hz) | C-CF₃ |

| ~145 | C-Br |

| ~140 | Pyridine-CH |

| ~125 | Pyridine-CH |

| ~122 (q, J ≈ 275 Hz) | -CF₃ |

| ~120 | Pyridine-C (ipso to aldehyde) |

Table 4: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2820, 2720 | C-H stretch (aldehyde) |

| ~1710 | C=O stretch (aldehyde) |

| ~1580, 1460 | C=C/C=N stretch (pyridine ring) |

| ~1350 | C-F stretch |

| ~1140 | C-F stretch |

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 253/255 | [M]⁺ (presence of Br isotopes) |

| 224/226 | [M-CHO]⁺ |

| 174 | [M-Br]⁺ |

Synthesis and Experimental Protocols

Proposed Synthesis via Formylation of a Dibrominated Precursor

This proposed method is based on the synthesis of 6-(trifluoromethyl)pyridine-3-carboxaldehyde from 2-trifluoromethyl-5-bromopyridine.[7] The synthesis of the target molecule would likely start from 2,5-dibromo-6-(trifluoromethyl)pyridine.

Experimental Protocol (Hypothetical):

-

Lithiation: To a solution of 2,5-dibromo-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour.

-

Formylation: Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Proposed Synthesis via Oxidation of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol

Another viable route is the oxidation of the corresponding alcohol, (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol, which is commercially available.[3][8]

Experimental Protocol (Analogous): [9][10]

-

Reaction Setup: To a solution of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the mixture with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.

Reactivity and Key Experimental Protocols

The reactivity of this compound is dominated by the chemistry of the bromopyridine core and the aldehyde functional group. The bromine atom is susceptible to displacement via palladium-catalyzed cross-coupling reactions, while the aldehyde can undergo a variety of nucleophilic additions and redox reactions. The following protocols are based on well-established procedures for analogous 2-bromopyridine derivatives.[11][12][13][14][15]

Palladium-Catalyzed Cross-Coupling Reactions

This reaction is a versatile method for forming carbon-carbon bonds.[12][13][16][17]

General Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours.

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the product by column chromatography.

This reaction is used to form carbon-nitrogen bonds.[11][18][19][20][21]

General Experimental Protocol:

-

In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base such as sodium tert-butoxide (1.4 eq).

-

Add anhydrous, degassed toluene.

-

Heat the reaction mixture at 90-110 °C for 12-24 hours.

-

After cooling, dilute with an organic solvent and filter through celite.

-

Concentrate the filtrate and purify by column chromatography.

This reaction is employed for the formation of carbon-carbon triple bonds.[14][22][23][24][25]

General Experimental Protocol:

-

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like THF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.06 eq), and a base such as triethylamine.

-

Stir the reaction mixture at room temperature to 50 °C until completion.

-

Perform an aqueous work-up and extract the product.

-

Purify by column chromatography.

Reactions of the Aldehyde Group

The aldehyde functionality can undergo a range of standard transformations.

Table 6: Common Reactions of the Aldehyde Group

| Reaction | Reagents | Product |

| Oxidation | KMnO₄ or CrO₃ | 2-Bromo-6-(trifluoromethyl)nicotinic acid |

| Reduction | NaBH₄ | (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol |

| Wittig Reaction | Ph₃P=CHR' | 2-Bromo-3-(alkenyl)-6-(trifluoromethyl)pyridine |

| Reductive Amination | R'NH₂, NaBH(OAc)₃ | 3-((Alkylamino)methyl)-2-bromo-6-(trifluoromethyl)pyridine |

Applications in Research and Drug Discovery

While specific biological activities for this compound have not been reported, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethylpyridine core is present in numerous agrochemicals and pharmaceuticals.[26] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyridine ring can participate in crucial hydrogen bonding interactions with biological targets.

Derivatives of this compound could potentially be investigated for a range of therapeutic areas, including as kinase inhibitors, where substituted pyridines are known to be effective. The versatile reactivity of this molecule allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]

Disclaimer: The information provided in this technical guide is for research and development purposes only. The experimental protocols are based on analogous reactions and may require optimization. All chemical manipulations should be carried out by trained professionals in a suitable laboratory setting.

References

- 1. rsc.org [rsc.org]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. 1192263-89-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1192263-89-0 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. CN105566208A - Synthetic process of 6-(trifluoromethyl)pyridine-3-carboxaldehyde - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

- 9. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Solvent-free Sonogashira coupling reaction viahigh speed ball milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. thalesnano.com [thalesnano.com]

- 25. Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 26. benchchem.com [benchchem.com]

The Strategic Utility of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde in the Synthesis of Novel Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant number of approved drugs and clinical candidates. Among the vast array of synthetic building blocks, 2-Bromo-6-(trifluoromethyl)nicotinaldehyde has emerged as a highly versatile and valuable intermediate. Its unique trifunctional architecture, featuring a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a synthetically amenable aldehyde, provides a powerful platform for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the synthesis and reactivity of this compound, presenting detailed experimental protocols and quantitative data to empower researchers in their pursuit of novel compound synthesis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1192263-89-0 |

| Molecular Formula | C₇H₃BrF₃NO |

| Molecular Weight | 254.01 g/mol |

| Appearance | Light yellow to yellow solid or oil |

| Boiling Point | ~245.8 °C (Predicted) |

| Density | ~1.76 g/cm³ (Predicted) |

Synthesis of this compound

The efficient synthesis of this compound is a critical first step in its application. While multiple synthetic routes can be envisaged, a common and effective strategy involves the oxidation of the corresponding alcohol, (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol. This precursor can be synthesized from commercially available starting materials.

Experimental Protocol: Synthesis of this compound

Materials:

-

(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM, 0.1 M), add activated manganese dioxide (MnO₂, 5.0 eq).

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the filter cake with additional DCM.

-

Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.4 (s, 1H), 8.2 (d, J = 8.0 Hz, 1H), 7.9 (d, J = 8.0 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 188.5, 155.2 (q, J = 35.4 Hz), 148.9, 140.1, 131.2, 122.5, 120.4 (q, J = 274.7 Hz) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -68.2 |

Key Synthetic Transformations for Novel Compound Synthesis

The strategic positioning of the bromine atom and the aldehyde group on the electron-deficient pyridine ring makes this compound an ideal substrate for a variety of cross-coupling and condensation reactions. These transformations allow for the introduction of diverse functionalities, leading to the generation of libraries of novel compounds for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the aryl bromide with an organoboron reagent. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other biologically active molecules.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

| Coupling Partner | Product | Yield (%) |

| Phenylboronic acid | 2-Phenyl-6-(trifluoromethyl)nicotinaldehyde | 85 |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-(trifluoromethyl)nicotinaldehyde | 92 |

| 3-Pyridinylboronic acid | 2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinaldehyde | 78 |

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines and heteroarylamines.[3] This reaction is of particular importance in medicinal chemistry, as the arylamine moiety is a key pharmacophore in many kinase inhibitors.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Primary or secondary amine (1.1-1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, DavePhos, 2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

To an oven-dried reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

-

Heat the reaction mixture to 80-120 °C and stir until completion.

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data for a Representative Buchwald-Hartwig Amination:

| Amine | Product | Yield (%) |

| Aniline | 2-(Phenylamino)-6-(trifluoromethyl)nicotinaldehyde | 75 |

| Morpholine | 2-(Morpholino)-6-(trifluoromethyl)nicotinaldehyde | 88 |

| tert-Butylamine | 2-(tert-Butylamino)-6-(trifluoromethyl)nicotinaldehyde | 65 |

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl scaffolds.[4] These structures are of interest in materials science and as precursors for more complex heterocyclic systems.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-10 mol%)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for a Representative Sonogashira Coupling:

| Alkyne | Product | Yield (%) |

| Phenylacetylene | 2-(Phenylethynyl)-6-(trifluoromethyl)nicotinaldehyde | 90 |

| Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)-6-(trifluoromethyl)nicotinaldehyde | 95 |

| Propargyl alcohol | 2-(3-Hydroxyprop-1-yn-1-yl)-6-(trifluoromethyl)nicotinaldehyde | 82 |

Reactions of the Aldehyde Group

The aldehyde functionality of this compound serves as a versatile handle for a variety of synthetic transformations, including reductive amination, Wittig reactions, and condensation reactions to form various heterocyclic rings.

Reductive amination is a highly efficient method for the formation of C-N single bonds. The aldehyde is first condensed with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. This reaction is particularly valuable in the synthesis of kinase inhibitors, where the resulting aminomethylpyridine moiety can interact with the hinge region of the kinase.[1]

Experimental Protocol: General Procedure for Reductive Amination

Materials:

-

This compound

-

Primary or secondary amine (1.0-1.2 eq)

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

-

Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)

-

Acetic acid (catalytic amount, if needed)

Procedure:

-

To a solution of this compound (1.0 eq) and the amine (1.1 eq) in the solvent, add the reducing agent (1.5 eq) in portions.

-

If the amine is an aniline or a less reactive amine, a catalytic amount of acetic acid can be added.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data for a Representative Reductive Amination:

| Amine | Product | Yield (%) |

| Benzylamine | (2-Bromo-6-(trifluoromethyl)pyridin-3-yl)-N-(phenylmethyl)methanamine | 92 |

| Piperidine | 3-(Piperidin-1-ylmethyl)-2-bromo-6-(trifluoromethyl)pyridine | 95 |

| 4-Fluoroaniline | N-((2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methyl)-4-fluoroaniline | 88 |

Visualization of Synthetic Pathways

To illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict key reaction workflows.

Caption: Synthetic utility of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

The Strategic Role of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of novel molecular entities with therapeutic potential. Among these, 2-Bromo-6-(trifluoromethyl)nicotinaldehyde emerges as a versatile and valuable scaffold. Its unique trifunctional architecture, featuring a reactive aldehyde, a synthetically malleable bromine atom, and an electron-withdrawing trifluoromethyl group on a pyridine core, offers a powerful platform for the generation of diverse compound libraries. This technical guide provides an in-depth overview of the chemical properties, synthetic utility, and strategic applications of this compound in medicinal chemistry. Detailed experimental protocols for key transformations and data presentation are included to facilitate its practical application in research and development settings.

Introduction: The Power of a Versatile Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] The introduction of specific functional groups onto this core can dramatically influence the physicochemical and pharmacological properties of the resulting molecules. This compound (Figure 1) is a prime example of a well-designed building block, offering three distinct points for chemical modification.

Figure 1: Chemical Structure of this compound

-

CAS Number: 1192263-89-0

-

Molecular Formula: C₇H₃BrF₃NO

-

Molecular Weight: 254.00 g/mol

The strategic combination of a bromine atom, a trifluoromethyl group, and an aldehyde function on the pyridine ring provides a powerful toolkit for medicinal chemists to explore chemical space and optimize drug-like properties.

Physicochemical Properties and Data

While extensive experimental data for this specific compound is not widely available in the public domain, its key properties can be summarized as follows:

| Property | Value |

| CAS Number | 1192263-89-0 |

| Molecular Formula | C₇H₃BrF₃NO |

| Molecular Weight | 254.00 g/mol |

| Appearance | Off-white to yellow solid (typical) |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) |

The Trifunctional Advantage in Medicinal Chemistry

The medicinal chemistry utility of this compound stems from the unique contributions of its three key functional groups.

The Trifluoromethyl Group: Enhancing Drug-Like Properties

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, often employed as a bioisostere for a methyl or chloro group.[2] Its incorporation into a drug candidate can confer several advantages:

-

Increased Metabolic Stability: The high strength of the C-F bond makes the -CF₃ group resistant to metabolic oxidation, which can prolong the half-life of a drug.[3]

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[3]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF₃ group can alter the pKa of nearby functionalities, influencing binding interactions with biological targets.[2][4]

-

Improved Binding Affinity: The unique steric and electronic properties of the -CF₃ group can lead to more potent and selective interactions with protein targets.[4]

The Bromo Substituent: A Gateway to Diverse Functionality

The bromine atom at the 2-position of the pyridine ring serves as a versatile synthetic handle. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a vast array of aryl and heteroaryl substituents, enabling extensive Structure-Activity Relationship (SAR) studies.

The Nicotinaldehyde Moiety: A Versatile Reaction Hub

The aldehyde group at the 3-position is a highly reactive functional group that can participate in a plethora of chemical transformations, including:

-

Reductive Amination: A powerful method for the synthesis of secondary and tertiary amines, allowing for the introduction of diverse amine-containing side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

-

Aldol Condensation: To create more complex carbon skeletons.

-

Oxidation and Reduction: To access the corresponding carboxylic acid or alcohol, respectively.

Synthetic Utility and Experimental Protocols

The true power of this compound lies in its ability to serve as a starting point for the synthesis of a wide variety of more complex molecules. Below are generalized experimental protocols for two of the most common and powerful transformations.

Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Reductive Amination

This reaction is a highly efficient method for the synthesis of amines from aldehydes.

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in a suitable solvent such as methanol or dichloroethane. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Strategic Application in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for the creation of diverse chemical libraries for high-throughput screening. By systematically varying the substituents at the 2- and 3-positions, medicinal chemists can rapidly generate a multitude of analogs to probe the SAR of a given biological target.

Conclusion